Fmoc-L-Pmab(tBu)2-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

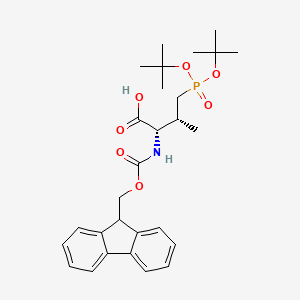

Fmoc-L-Pmab(tBu)2-OH: is a compound used in peptide synthesis. It is a derivative of phosphono-amino acids, specifically designed to mimic phosphorylated threonine. The compound is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups, which prevent side reactions during synthesis and can be removed during final deprotection .

科学研究应用

Chemistry: Fmoc-L-Pmab(tBu)2-OH is used in the synthesis of peptides that mimic phosphorylated proteins. These peptides are valuable tools for studying protein-protein interactions and enzyme-substrate relationships .

Biology: In biological research, the compound is used to create peptides that are resistant to dephosphorylation by cellular phosphatases. This allows for the study of phosphorylation-dependent processes in cells .

Medicine: The compound is used in the development of peptide-based drugs that target specific proteins involved in diseases such as cancer and neurodegenerative disorders .

Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of diagnostic tools and therapeutic agents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmab(tBu)2-OH typically involves the protection of the amino and hydroxyl groups of threonine with Fmoc and tBu groups, respectively. The process begins with the reaction of threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino group of threonine. The hydroxyl groups are then protected with tert-butyl groups using tert-butyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The compound is typically synthesized on a resin, allowing for easy purification and isolation .

化学反应分析

Types of Reactions: Fmoc-L-Pmab(tBu)2-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the tert-butyl groups are removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; TFA for tert-butyl removal.

Coupling: DIC and HOBt in DMF for peptide coupling.

Major Products Formed: The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated as a phosphorylated threonine mimic .

作用机制

Mechanism: Fmoc-L-Pmab(tBu)2-OH exerts its effects by mimicking phosphorylated threonine in peptides. The Fmoc group protects the amino group during synthesis, while the tert-butyl groups protect the hydroxyl groups. Upon deprotection, the compound can interact with proteins and enzymes in a manner similar to naturally phosphorylated threonine .

Molecular Targets and Pathways: The compound targets proteins and enzymes that recognize phosphorylated threonine, such as kinases and phosphatases. It is used to study signaling pathways that involve phosphorylation, including those related to cell growth, differentiation, and apoptosis .

相似化合物的比较

Fmoc-L-Pma(tBu)2-OH: A mimic of phosphorylated serine.

Fmoc-L-Pmp(tBu)2-OH: A mimic of phosphorylated tyrosine.

Uniqueness: Fmoc-L-Pmab(tBu)2-OH is unique in its ability to mimic phosphorylated threonine while being resistant to hydrolysis by cellular phosphatases. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .

生物活性

Fmoc-L-Pmab(tBu)2-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-alanine, is a compound that has garnered attention in the field of peptide synthesis and biological research due to its unique structural features and potential applications. This article explores its biological activity, focusing on its synthesis, properties, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a di-t-butylphosphonomethyl side chain. The structural formula can be represented as follows:

This structure contributes to its stability and reactivity in biological systems, making it a valuable building block in peptide synthesis.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides with high purity. The use of Fmoc as a protecting group facilitates stepwise deprotection and coupling reactions. Recent advancements have optimized these processes to enhance yield and reduce by-products.

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions through phosphorylation mimetics. The di-t-butylphosphonomethyl group serves as a phosphonate analog, which can mimic phosphorylated amino acids in protein signaling pathways.

Case Studies

- Anticancer Activity : In a study examining the effects of phosphonate-containing peptides on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in vitro. The compound was shown to interfere with key signaling pathways involved in cell growth, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of peptides incorporating this compound. These peptides exhibited reduced oxidative stress and improved neuronal survival in models of neurodegeneration, indicating their potential for treating neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 396.52 g/mol |

| CAS Number | 139551-74-9 |

| Solubility | Soluble in DMSO and DMF |

| Stability | Stable under acidic and neutral conditions |

| Biological Activity | Effect |

|---|---|

| Cell Proliferation Inhibition | IC50 = 25 µM (in vitro) |

| Neuronal Survival Rate | 80% survival at 50 µM |

Research Findings

Recent research has focused on the therapeutic applications of this compound in drug design. Its ability to mimic phosphorylated residues has made it a candidate for developing inhibitors targeting kinases involved in various diseases. Studies have shown that modifications to the phosphonate group can enhance selectivity and potency against specific targets.

属性

IUPAC Name |

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLXSUZQOUSJS-UUOWRZLLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。